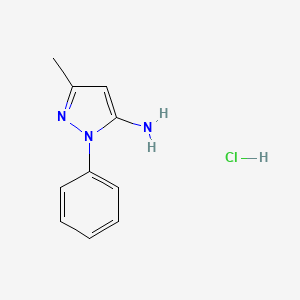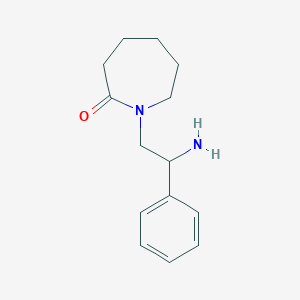
1-(2-amino-2-phenylethyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 1-(2-amino-2-phenylethyl)azepan-2-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to interact with a number of receptors, including the serotonin receptor, the histamine receptor, and the adenosine receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. Additionally, it has been found to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, it has been found to possess antifungal, antibacterial, and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-amino-2-phenylethyl)azepan-2-one in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable, making it suitable for a variety of experiments. Additionally, it is relatively nontoxic, making it safer to work with than some other compounds. However, it is important to note that this compound is not approved for use in humans, and it should only be used in laboratory experiments.
Direcciones Futuras
The potential applications of 1-(2-amino-2-phenylethyl)azepan-2-one are still largely unexplored. Future research could focus on its potential use in the development of novel drugs for the treatment of cancer, neurodegenerative diseases, and other diseases and conditions. Additionally, further research could focus on its potential applications in biochemistry, such as its ability to interact with a variety of receptors and enzymes. Additionally, its potential applications in the field of medicinal chemistry could be further explored, as it may be useful in the development of novel drugs for the treatment of a variety of diseases and conditions. Finally, further research could focus on its potential use in laboratory experiments, as it is a relatively simple compound to synthesize and is relatively stable and nontoxic.
Métodos De Síntesis
The synthesis of 1-(2-amino-2-phenylethyl)azepan-2-one can be achieved by a number of methods, including the reaction of 2-amino-2-phenylethanol with 1,3-dibromo-2-propanol, the reaction of 2-amino-2-phenylethanol with 1-bromo-2-propanol, and the reaction of 2-amino-2-phenylethanol with 1-chloro-2-propanol. The reaction of 2-amino-2-phenylethanol with 1,3-dibromo-2-propanol is the most common method of synthesis, and it involves the condensation of the two reagents in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(2-amino-2-phenylethyl)azepan-2-one has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential drug target for the treatment of cancer, as well as for its potential applications in the development of novel drugs for the treatment of other diseases and conditions. Additionally, it has been studied for its potential applications in the field of biochemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-amino-2-phenylethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)17/h1,3-4,7-8,13H,2,5-6,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHDPGSRGCKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

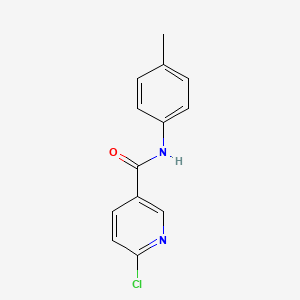
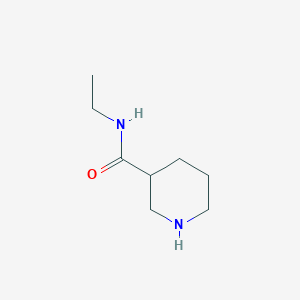
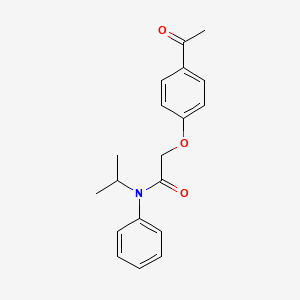
![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)


![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
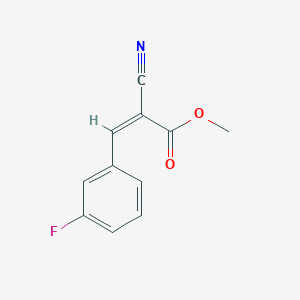
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)


![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
